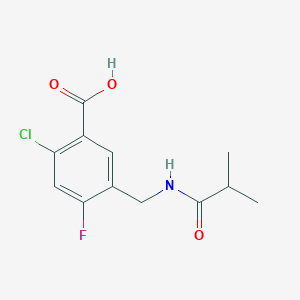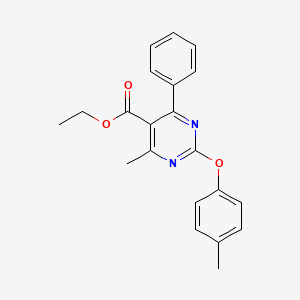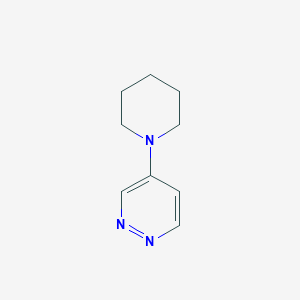
4-(Piperidin-1-yl)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Piperidin-1-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a piperidine moiety The pyridazine ring, a six-membered ring containing two adjacent nitrogen atoms, is known for its diverse pharmacological activities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-1-yl)pyridazine typically involves the reaction of pyridazine derivatives with piperidine. One common method is the nucleophilic substitution reaction where a halogenated pyridazine reacts with piperidine under basic conditions. This reaction can be carried out in solvents like ethanol or acetonitrile at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. Catalysts such as palladium or nickel can be used to accelerate the reaction, and the process may be optimized for large-scale production by adjusting parameters like temperature, pressure, and reactant concentrations .
化学反应分析
Types of Reactions: 4-(Piperidin-1-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperidine in ethanol or acetonitrile with a base like sodium hydroxide.
Major Products:
科学研究应用
4-(Piperidin-1-yl)pyridazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
作用机制
The mechanism of action of 4-(Piperidin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, influencing signal transduction pathways and cellular responses .
相似化合物的比较
Pyridazine: A parent compound with similar pharmacological activities but lacks the piperidine moiety.
Pyridazinone: A derivative with a keto group, known for its broad spectrum of biological activities.
Piperidine: A simple heterocycle that serves as a precursor for various complex compounds
Uniqueness: 4-(Piperidin-1-yl)pyridazine is unique due to the combination of the pyridazine and piperidine rings, which enhances its chemical stability and biological activity.
属性
分子式 |
C9H13N3 |
|---|---|
分子量 |
163.22 g/mol |
IUPAC 名称 |
4-piperidin-1-ylpyridazine |
InChI |
InChI=1S/C9H13N3/c1-2-6-12(7-3-1)9-4-5-10-11-8-9/h4-5,8H,1-3,6-7H2 |
InChI 键 |
DGMOHLFLOOISRN-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2=CN=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


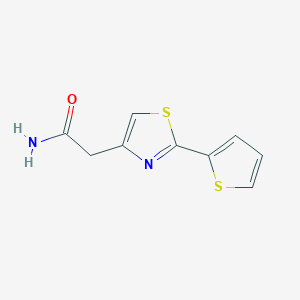
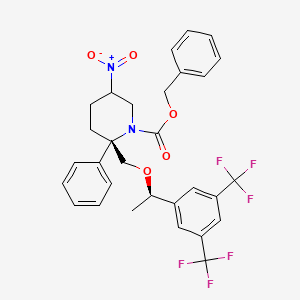
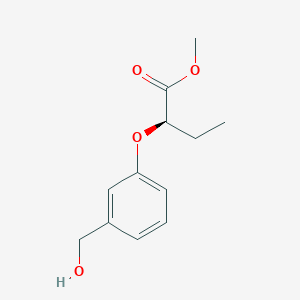
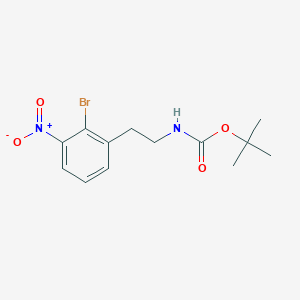
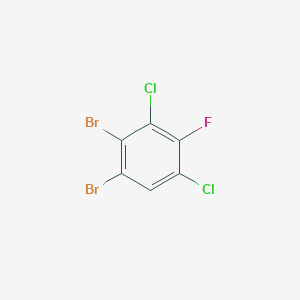
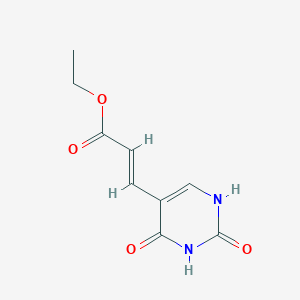
![2-Chloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13101528.png)

![2-[3-(3-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101539.png)
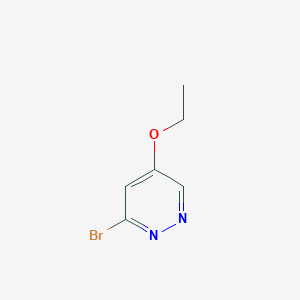
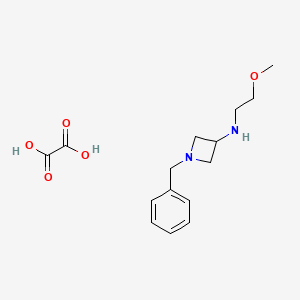
![(8aS)-3-Methoxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13101568.png)
